

Application Notes and Protocols: 5-endo-BCN-pentanoic acid in Drug Discovery

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Compound of Interest

Compound Name: 5-endo-BCN-pentanoic acid

Cat. No.: B11834083

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **5-endo-BCN-pentanoic acid**, a versatile bifunctional linker, in modern drug discovery. The unique combination of a strained bicyclo[6.1.0]nonyne (BCN) moiety and a terminal pentanoic acid offers a powerful tool for the construction of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to 5-endo-BCN-pentanoic acid

5-endo-BCN-pentanoic acid is a key reagent in the field of bioconjugation and drug delivery.

[1] Its utility stems from its bifunctional nature:

- **Bicyclo[6.1.0]nonyne (BCN) Group:** This strained alkyne enables highly efficient and selective copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[2][3] This bioorthogonal reaction is ideal for biological applications as it proceeds readily under physiological conditions without the need for cytotoxic copper catalysts.[2]
- **Terminal Pentanoic Acid:** The carboxylic acid group provides a handle for forming stable amide bonds with primary amine groups on biomolecules, small molecule drugs, or other linkers.[1][4] This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[1][4]

This dual functionality makes **5-endo-BCN-pentanoic acid** an excellent choice for linking different molecular entities to create complex and targeted therapeutic agents.

Key Applications in Drug Discovery

The principal applications of **5-endo-BCN-pentanoic acid** in drug discovery are in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

- **Antibody-Drug Conjugates (ADCs):** ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. **5-endo-BCN-pentanoic acid** can be used to link the cytotoxic payload to the antibody, often through a two-step process involving the SPAAC reaction.
- **Proteolysis Targeting Chimeras (PROTACs):** PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[5][6][7]} **5-endo-BCN-pentanoic acid** can serve as a component of the linker connecting the target protein ligand and the E3 ligase ligand.^[5]

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of **5-endo-BCN-pentanoic acid** and related BCN linkers in bioconjugation.

Table 1: Physicochemical Properties of **5-endo-BCN-pentanoic acid**

Property	Value	Reference
CAS Number	2364591-80-8	^[8]
Molecular Formula	C ₁₆ H ₂₃ NO ₄	^[8]
Molecular Weight	293.36 g/mol	^[8]
Purity	≥98%	^[8]
Solubility	DMSO, DCM, DMF	^[4]
Storage	-20°C	^[8]

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with BCN Derivatives

Cyclooctyne	Azide Reactant	Second-Order Rate Constant (k_2) [M ⁻¹ s ⁻¹]	Reference
endo-BCN	Benzyl Azide	~0.29	[9]
exo-BCN	Benzyl Azide	~0.19	[9]
BCN	Benzyl Azide	~0.06 - 0.1	[10]
DBCO	Benzyl Azide	~0.6 - 1.0	[10]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[10]

Table 3: Common Methods for Drug-to-Antibody Ratio (DAR) Determination for ADCs

Method	Principle	Information Provided	Reference
Hydrophobic Interaction Chromatography (HIC)	Separates ADC species based on hydrophobicity.	Average DAR, drug distribution.	[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)	Separates and determines the mass-to-charge ratio of ADC species.	Precise mass, average DAR, drug distribution, conjugation sites.	[11]
UV/Vis Spectroscopy	Measures absorbance to determine antibody and drug concentrations.	Average DAR.	[11]

Experimental Protocols

Protocol 1: Activation of 5-endo-BCN-pentanoic acid using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid moiety of **5-endo-BCN-pentanoic acid** to form a more reactive NHS ester, which can then be conjugated to a primary amine-containing molecule (e.g., a small molecule drug, a linker, or a protein).

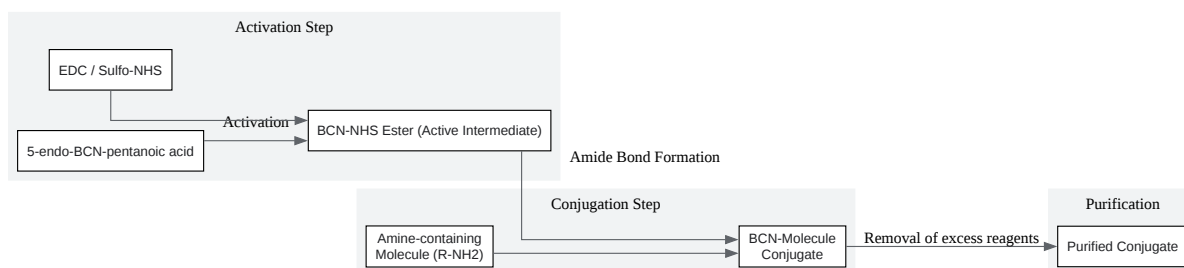
Materials:

- **5-endo-BCN-pentanoic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Amine-containing molecule for conjugation
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

- **Dissolve 5-endo-BCN-pentanoic acid:** Prepare a stock solution of **5-endo-BCN-pentanoic acid** in anhydrous DMF or DMSO to the desired concentration (e.g., 10 mM).
- **Prepare EDC and Sulfo-NHS Solutions:** Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 100 mM). EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
- **Activation Reaction:**

- In a reaction vessel, add the **5-endo-BCN-pentanoic acid** solution.
- Add a 1.5 to 5-fold molar excess of both EDC and Sulfo-NHS to the **5-endo-BCN-pentanoic acid** solution.
- Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
- Conjugation to Amine-containing Molecule:
 - Dissolve the amine-containing molecule in the Coupling Buffer.
 - Add the activated **5-endo-BCN-pentanoic acid** (NHS ester) solution to the amine-containing molecule solution. A 10-20 fold molar excess of the activated linker is a common starting point for protein conjugations.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
- Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove unreacted reagents.



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Workflow for EDC/NHS activation and conjugation.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

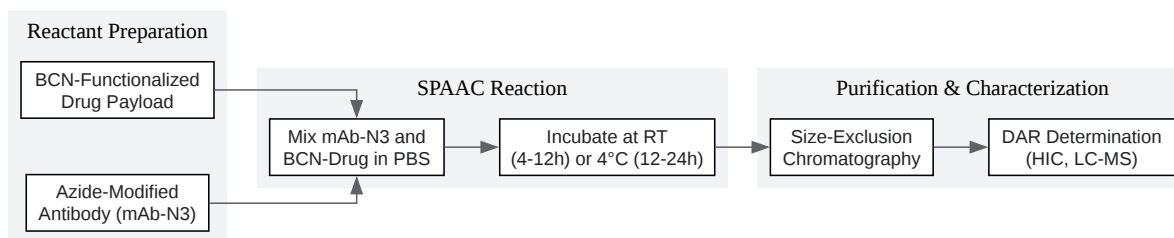
This protocol outlines a two-step strategy for creating an ADC. First, the antibody is modified with an azide group. Second, a drug-linker construct, prepared using **5-endo-BCN-pentanoic acid** (as described in Protocol 1), is conjugated to the azide-modified antibody via SPAAC.

Materials:

- Azide-modified monoclonal antibody (mAb-N₃)
- BCN-functionalized drug payload (prepared using Protocol 1)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
- DMSO (for dissolving the BCN-drug)
- Purification system (e.g., SEC column)

Procedure:

- Prepare Reactants:
 - Ensure the azide-modified antibody is in the appropriate Reaction Buffer.
 - Dissolve the BCN-functionalized drug payload in a minimal amount of DMSO to create a concentrated stock solution.
- SPAAC Reaction:
 - To the azide-modified antibody solution, add the BCN-functionalized drug payload stock solution. A 2-10 fold molar excess of the BCN-drug over the antibody is a typical starting point. The final concentration of DMSO should be kept below 5-10% (v/v) to avoid antibody denaturation.
 - Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction progress can be monitored by LC-MS.
- Purification: Remove excess, unreacted BCN-drug and DMSO by size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS).
- Characterization:
 - Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.
 - Determine the Drug-to-Antibody Ratio (DAR) using HIC, LC-MS, or UV-Vis spectroscopy (see Table 3).



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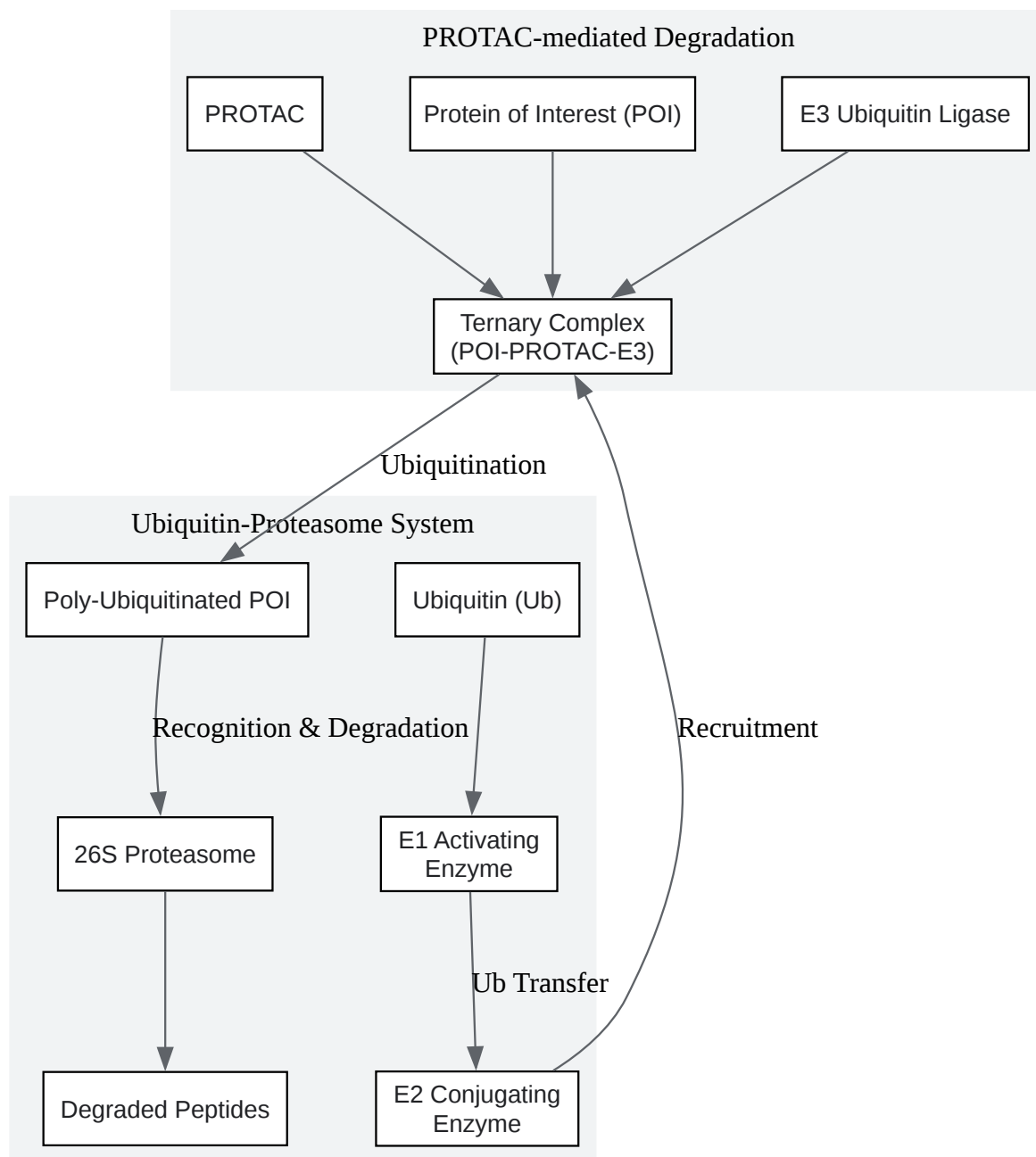
Workflow for ADC synthesis via SPAAC.

Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to targets of ADCs and PROTACs that can be synthesized using **5-endo-BCN-pentanoic acid**.

Ubiquitin-Proteasome System (UPS)

PROTACs function by hijacking the UPS to induce the degradation of a target protein.[5]

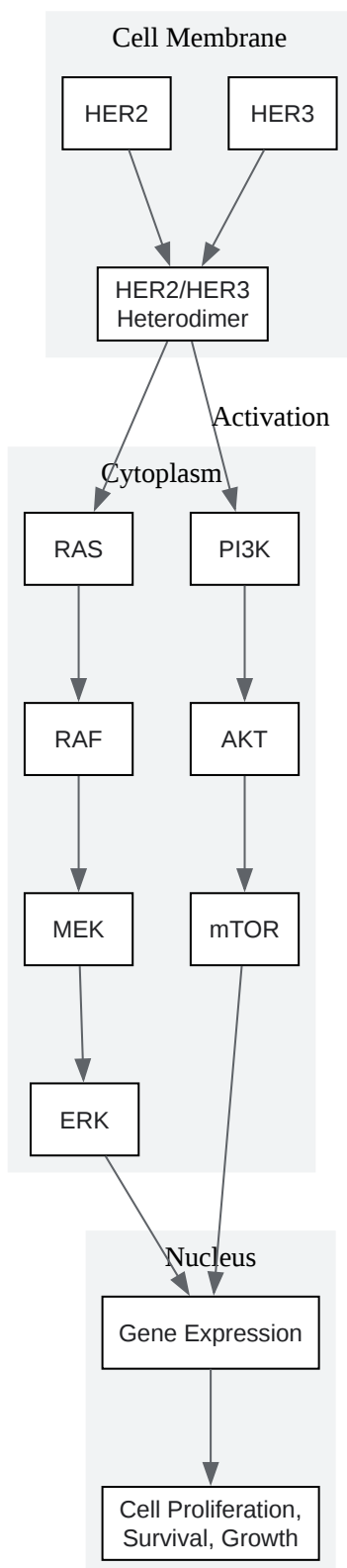


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The Ubiquitin-Proteasome Pathway and PROTAC action.

HER2 Signaling Pathway

HER2 is a common target for ADCs in breast cancer.

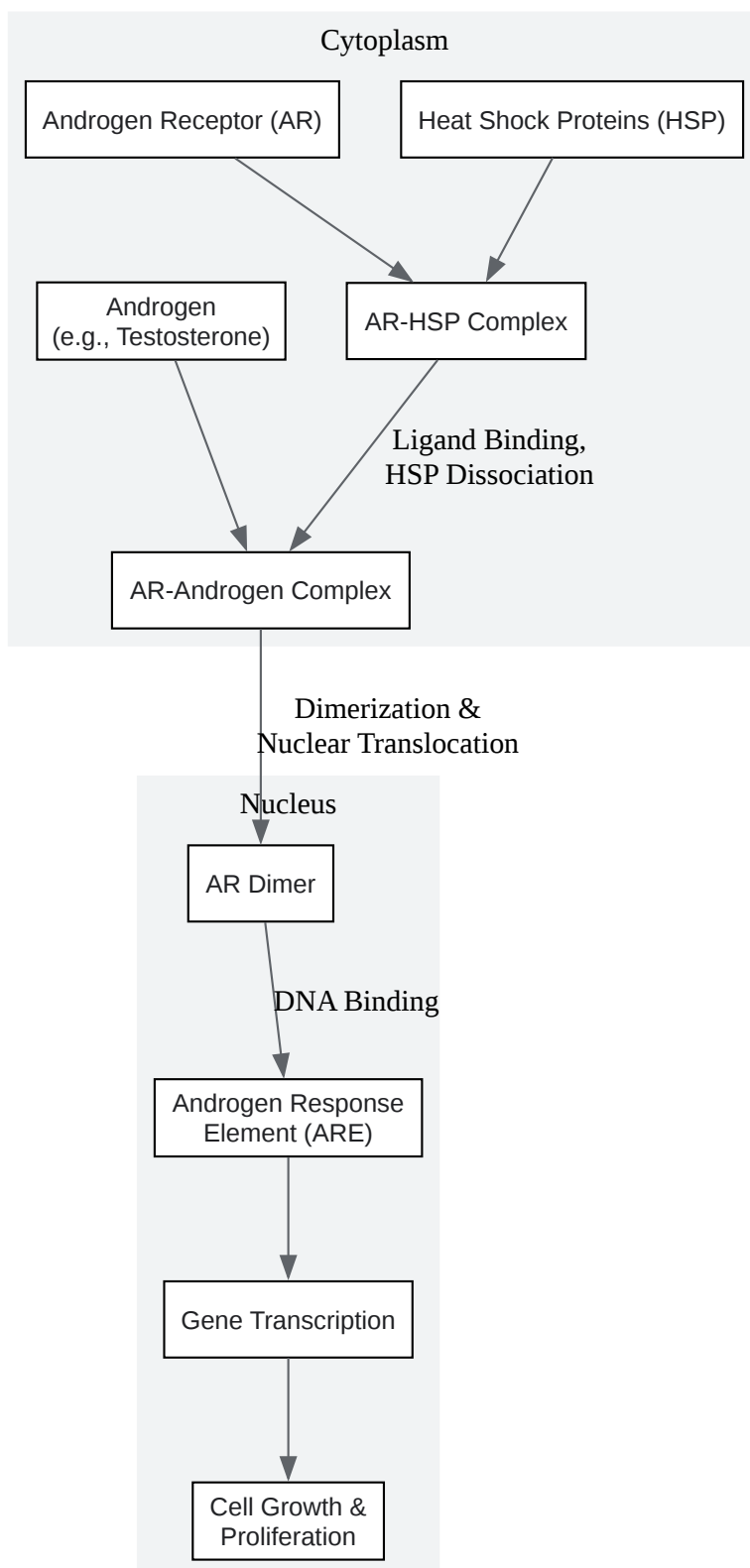


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Simplified HER2 signaling pathway.

Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor is a key target for PROTACs in prostate cancer.



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Simplified Androgen Receptor signaling pathway.

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